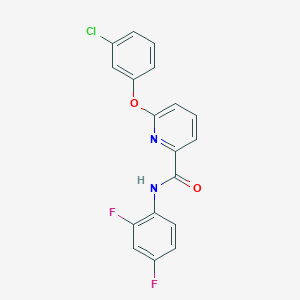
N-(2,4-difluorophenyl)-2-(3-chlorophenoxy)-6-pyridinecarboxamide
Cat. No. B8453154
M. Wt: 360.7 g/mol
InChI Key: WOUWRRPMKQOITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05294597
Procedure details


A solution of sodium methoxide (from 0.26 g sodium in 10 ml methanol) was added to a solution of 3-chlorophenol (1.4 g) in xylene (20 ml). The solvents were evaporated in vacuo to give the dry sodium phenolate. Pyridine (10 ml) and xylene (20 ml) were added, followed by cuprous chloride (0.3 g) and the mixture heated to reflux. A solution of N-(2,4-difluorophenyl)-2-chloro-6-pyridinecarboxamide (2.6 g) in xylene (10 ml) was added dropwise and the mixture refluxed for a further 13 hours. After cooling, the mixture was poured into water (100 ml) and acidified with dilute hydrochloric acid. The organic phase was separated and the aqueous phase dried over anhydrous magnesium sulphate and evaporated. The residue was purified on a silica gel column using dichloromethane as eluant to give the title compound (2.5 g). Recrystallisation from 40-60 petroleum ether gave the title compound as a white solid of melting point 116°-117° C.


[Compound]
Name
cuprous chloride
Quantity
0.3 g
Type
reactant
Reaction Step Two

Quantity
2.6 g
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
N1C=CC=CC=1.[F:7][C:8]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:9]=1[NH:15][C:16]([C:18]1[N:23]=[C:22](Cl)[CH:21]=[CH:20][CH:19]=1)=[O:17].[OH2:25].[ClH:26].[C:27]1(C)[C:28](C)=[CH:29][CH:30]=[CH:31][CH:32]=1>>[F:7][C:8]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:9]=1[NH:15][C:16]([C:18]1[N:23]=[C:22]([O:25][C:32]2[CH:31]=[CH:30][CH:29]=[C:28]([Cl:26])[CH:27]=2)[CH:21]=[CH:20][CH:19]=1)=[O:17]
|
Inputs


Step One
Step Two
[Compound]
|
Name
|
cuprous chloride
|
|
Quantity
|
0.3 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
2.6 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC(=C1)F)NC(=O)C1=CC=CC(=N1)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture heated to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture refluxed for a further 13 hours
|
|
Duration
|
13 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the aqueous phase dried over anhydrous magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified on a silica gel column
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=CC(=C1)F)NC(=O)C1=CC=CC(=N1)OC1=CC(=CC=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

